molecular formula C13H9ClF3N3O B5879807 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea

Cat. No. B5879807
M. Wt: 315.68 g/mol
InChI Key: FZQKWVYLIVFTAR-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea, commonly known as triflumuron, is a pesticide that belongs to the benzoylurea family. It is widely used in agriculture and pest control due to its effectiveness against various insect pests. Triflumuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects, ultimately leading to their death.

Scientific Research Applications

Triflumuron has been widely studied for its effectiveness against various insect pests, including termites, cockroaches, and ants. It has also been investigated for its potential use in controlling mosquito populations. Triflumuron has been shown to be highly effective in controlling these pests, with low toxicity to non-target organisms.

Mechanism of Action

Triflumuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. Chitin is essential for the growth and development of insects, and without it, they are unable to molt or develop a new exoskeleton. Triflumuron disrupts the chitin synthesis process by inhibiting the enzyme chitin synthase, ultimately leading to the death of the insect.
Biochemical and Physiological Effects
Triflumuron has been shown to have low toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms, including fish and crustaceans. Triflumuron has been shown to accumulate in sediments, where it can persist for long periods of time.

Advantages and Limitations for Lab Experiments

Triflumuron is a highly effective pesticide that has been extensively studied for its use in pest control. It is relatively easy to synthesize and has low toxicity to mammals and other non-target organisms. However, its use can have adverse effects on aquatic organisms, and it may not be suitable for use in certain environments.

Future Directions

There are several areas of research that could be explored in the future to further our understanding of triflumuron and its potential applications. One area of research could be the development of new synthesis methods to improve the yield and purity of the final product. Another area of research could be the investigation of the potential use of triflumuron in controlling other insect pests, such as mosquitoes and flies. Additionally, further research could be conducted to investigate the potential effects of triflumuron on non-target organisms and the environment.

Synthesis Methods

Triflumuron can be synthesized through a multistep process starting with the reaction of 3-chloro-5-(trifluoromethyl)pyridine with potassium hydroxide. The resulting product is then reacted with phenyl isocyanate to form N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea. The synthesis of triflumuron has been extensively studied, and various methods have been developed to improve the yield and purity of the final product.

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-10-6-8(13(15,16)17)7-18-11(10)20-12(21)19-9-4-2-1-3-5-9/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQKWVYLIVFTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3-phenyl-urea

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